Tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate is a synthetic organic compound notable for its complex molecular structure and potential applications in medicinal chemistry. This compound features a piperazine ring that is substituted with a tert-butyl group and a sulfonyl group, which is further linked to a chlorinated benzoxadiazole moiety. Its molecular formula is with a molecular weight of approximately 402.9 g/mol.
The compound has been synthesized and studied for its biological activity, particularly as an inhibitor of specific enzymes or receptors. The presence of the chlorinated benzoxadiazole enhances its interaction with biological targets due to its electron-withdrawing properties, making it a candidate for further research in drug development.
Tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate can be classified as:
The synthesis of tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate typically involves multi-step synthetic routes. The main steps include:
These synthesis steps require precise control over reaction conditions to maximize yield and purity.
The molecular structure of tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate can be described as follows:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.9 g/mol |
| IUPAC Name | Tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate |
| InChI | InChI=1S/C13H16ClN3O4S/c1-6(14)12(15)11(17)10(18)19-13(20)21/h6H,1H3,(H,19,20)(H,17,18) |
| InChI Key | XQZJXKZFGYBMLD-UHFFFAOYSA-N |
The structure features a piperazine core that provides flexibility and reactivity, while the sulfonamide and chlorinated benzoxadiazole components contribute to its potential biological activity and selectivity.
Tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate can undergo various chemical reactions:
These reactions are critical for exploring the compound's reactivity profile and potential modifications for enhanced biological activity.
The mechanism of action of tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets:
These mechanisms suggest that the compound could play a role in therapeutic strategies targeting cancer and metabolic disorders.
The physical and chemical properties of tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate include:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Melting Point | Not specified |
| Stability | Stable under normal laboratory conditions |
These properties are essential for understanding the handling and application of the compound in scientific research.
Tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate has several potential applications:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: